molecular formula C15H14O2 B1268031 2'-Benzyloxyacetophenone CAS No. 31165-67-0

2'-Benzyloxyacetophenone

Cat. No. B1268031
Key on ui cas rn: 31165-67-0
M. Wt: 226.27 g/mol
InChI Key: ZJABPUSDYOXUKS-UHFFFAOYSA-N
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Patent
US06562811B1

Procedure details

To a cold (0° C.) solution of 3-benzyloxypicolinonitrile (2.50 g, 11.9 mmmol) in tetrahydrofuran (100 mL) was added dropwise 0.92M methyl magnesium bromide in tetrahydrofuran (150 mL, 138 mmol). The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 4 hrs. The reaction mixture was poured into water (2000 mL) and acidified with 10% sulfuric acid (500 mL). After being stirred for 30 min, the reaction mixture was poured into saturate aqueous NaHCO3 solution slowly and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtrated, and evaporated. The residue was purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/3) to give 1-(2-benzyloxy-phenyl)-ethanone as a colorless oil (2.49 g, yield; 92%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([C:15]#N)=N[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Mg]Br.O.S(=O)(=O)(O)O.[O:26]1CC[CH2:28][CH2:27]1>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:15][C:10]=1[C:27](=[O:26])[CH3:28])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 4 hrs
Duration
4 h
STIRRING
Type
STIRRING
Details
After being stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CONCENTRATION
Type
CONCENTRATION
Details
into saturate aqueous NaHCO3 solution slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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